molecular formula C19H26N2O5 B167659 Z-Pro-leu-OH CAS No. 1634-90-8

Z-Pro-leu-OH

Cat. No.: B167659
CAS No.: 1634-90-8
M. Wt: 362.4 g/mol
InChI Key: YCYXUKRYYSXSLJ-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Z-Pro-leu-OH” is a compound that falls under the category of Z-Amino Acids and Derivatives . It is also known by other names such as N- (Benzyloxycarbonyl)-L-leucine, N- (Benzyloxycarbonyl)leucine, N- (Carbobenzoxy)leucine, N- (Phenylmethoxy)carbonyl-L-leucine, N-Carbobenzoxy-L-leucine, N-Carbobenzyloxy-L-leucine, N-Carboxy-L-leucine N-benzyl ester, N-Cbz-L-leucine, Benzyloxycarbonyl-L-leucine, Benzyloxycarbonylleucine, Carbobenzoxyleucine, L- (Carbobenzyloxy)leucine, L-N- (Benzyloxycarbonyl)leucine, NSC 60039, Z-L-Leucine .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H19NO4 . The average mass is 265.305 Da and the monoisotopic mass is 265.131409 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 442.8±38.0 °C at 760 mmHg, a vapour pressure of 0.0±1.1 mmHg at 25°C, an enthalpy of vaporization of 73.8±3.0 kJ/mol, and a flash point of 221.6±26.8 °C . The compound has a density of 1.2±0.1 g/cm3 .

Scientific Research Applications

1. Infrared Spectroscopy and Structure Analysis

Z-Pro-Leu-OH, particularly in its tripeptide form Z-Pro-Leu-Gly-OH, has been investigated using infrared spectroscopy. This research, focused on the peptide's secondary structure, reveals differences in hydrogen bonding networks compared to its variants. Such structural insights are crucial for understanding peptide behavior in different environments, like the gas phase, and their binding capabilities (Chakraborty, Yamada, Ishiuchi, & Fujii, 2012) Chakraborty et al..

2. Enzyme Inhibition and Potential Therapeutic Applications

In a study by Maruyama et al. (1987), Z-Pro-Leu-Trp, a related compound, showed inhibition of the angiotensin I-converting enzyme, indicating its potential in therapeutic applications like hypertension management. This suggests that this compound and its derivatives might play a role in similar biochemical pathways Maruyama et al..

3. Chemical Synthesis and Couplings

The chemical synthesis of this compound and its derivatives has been studied extensively. Research conducted by Kulikov, Basok, & Lukyanenko (2009) involved model DCC-mediated couplings of Z-Pro-D-Leu-OH, providing insights into the synthetic pathways and potential applications in developing peptide-based compounds Kulikov et al..

4. Protease Activity and Regulation

The tripeptide derivative Z-Pro-Leu-Gly-OH has been used in studies involving protease activity, such as the research on proteasome inhibition and its implications in apoptosis and cellular regulation. This highlights the potential of this compound in understanding and manipulating protease activities in various biological processes (Shinohara et al., 1996) Shinohara et al..

5. DNA Interactions and Potential Therapeutics

The interactions of this compound derivatives with DNA have been explored for their potential as cancer chemotherapeutic agents. For instance, Parveen, Arjmand, & Mohapatra (2013) studied Zinc(II) complexes of Pro-Gly and Pro-Leu dipeptides for DNA binding and cleavage, indicating a potential role in targeted cancer therapy Parveen et al..

Safety and Hazards

The safety data sheet for “Z-Pro-leu-OH” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

Z-Pro-leu-OH, like other dipeptides, can interact with various enzymes, proteins, and other biomolecules. Specific interactions of this compound with enzymes or proteins have not been extensively studied. It’s worth noting that leucine, one of the constituents of this compound, is known to play a crucial role in protein synthesis and metabolic regulation .

Cellular Effects

The effects of this compound on cellular processes are not well-documented. Leucine, a component of this dipeptide, is known to influence cell function significantly. It promotes protein synthesis via activating the mammalian target of rapamycin (mTOR) signaling pathway in various cells, including skeletal muscle, adipose tissue, and placental cells .

Molecular Mechanism

The precise molecular mechanism of action of this compound is not well-understood. It’s plausible that it may exert its effects at the molecular level through its constituent amino acids, Pro and Leu. Leucine, for instance, is known to activate the mTOR signaling pathway, which regulates cell growth, cell proliferation, cell motility, and protein synthesis .

Metabolic Pathways

Leucine, one of its constituents, plays a critical role in several metabolic pathways, including protein synthesis and energy homeostasis .

Properties

IUPAC Name

(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-13(2)11-15(18(23)24)20-17(22)16-9-6-10-21(16)19(25)26-12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12H2,1-2H3,(H,20,22)(H,23,24)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYXUKRYYSXSLJ-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What challenges were encountered when coupling Z-Pro-D-Leu-OH with benzoaza-15-crown-5?

A1: The research paper [] investigated the use of N,N'-dicyclohexylcarbodiimide (DCC) to mediate the coupling of Z-Pro-D-Leu-OH with benzoaza-15-crown-5. A significant finding was that the addition of 1-hydroxybenzotriazole (HOBT), typically used to reduce racemization in peptide synthesis, surprisingly increased racemization in this specific reaction. This highlights the importance of carefully considering reaction conditions and additives, as their effects can be context-dependent.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.